

Spectroscopic Profile of 4-Phenyl-1,3-dioxane: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Phenyl-1,3-dioxane

Cat. No.: B1205455

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This guide provides a comprehensive overview of the spectroscopic data for **4-Phenyl-1,3-dioxane**, a valuable molecule in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound.

Spectroscopic Data Summary

The empirical formula for **4-Phenyl-1,3-dioxane** is $C_{10}H_{12}O_2$, with a molecular weight of 164.20 g/mol. [\[1\]](#) Spectroscopic analysis provides critical information for the confirmation of its molecular structure.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. [\[2\]](#)

¹H NMR Spectrum

The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.35	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~4.90	Doublet of Doublets	1H	H-4 (methine proton)
~4.20	Multiplet	2H	H-6 (axial and equatorial)
~3.90	Multiplet	2H	H-2 (axial and equatorial)
~1.90	Multiplet	2H	H-5 (axial and equatorial)

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.

¹³C NMR Spectrum

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
~140	C-Ar (quaternary)
~128	C-Ar (CH)
~127	C-Ar (CH)
~125	C-Ar (CH)
~77	C-4
~67	C-6
~64	C-2
~35	C-5

Note: These are approximate chemical shift values. The specific resonance can be influenced by the solvent and experimental conditions.[\[3\]](#)

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[4\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2960-2850	Medium-Strong	Aliphatic C-H stretch
1600-1585, 1500-1400	Medium-Weak	Aromatic C=C stretching
1260-1050	Strong	C-O stretching (ether linkage)
1000-650	Strong	C-H bending

Note: The IR spectrum of a pure compound is unique and can be used for identification, much like a fingerprint.[\[5\]](#)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[\[6\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
164	Moderate	[M] ⁺ (Molecular Ion)
105	High	[C ₆ H ₅ CO] ⁺
77	High	[C ₆ H ₅] ⁺

Note: The fragmentation pattern is crucial for determining the structure of the molecule.[\[7\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

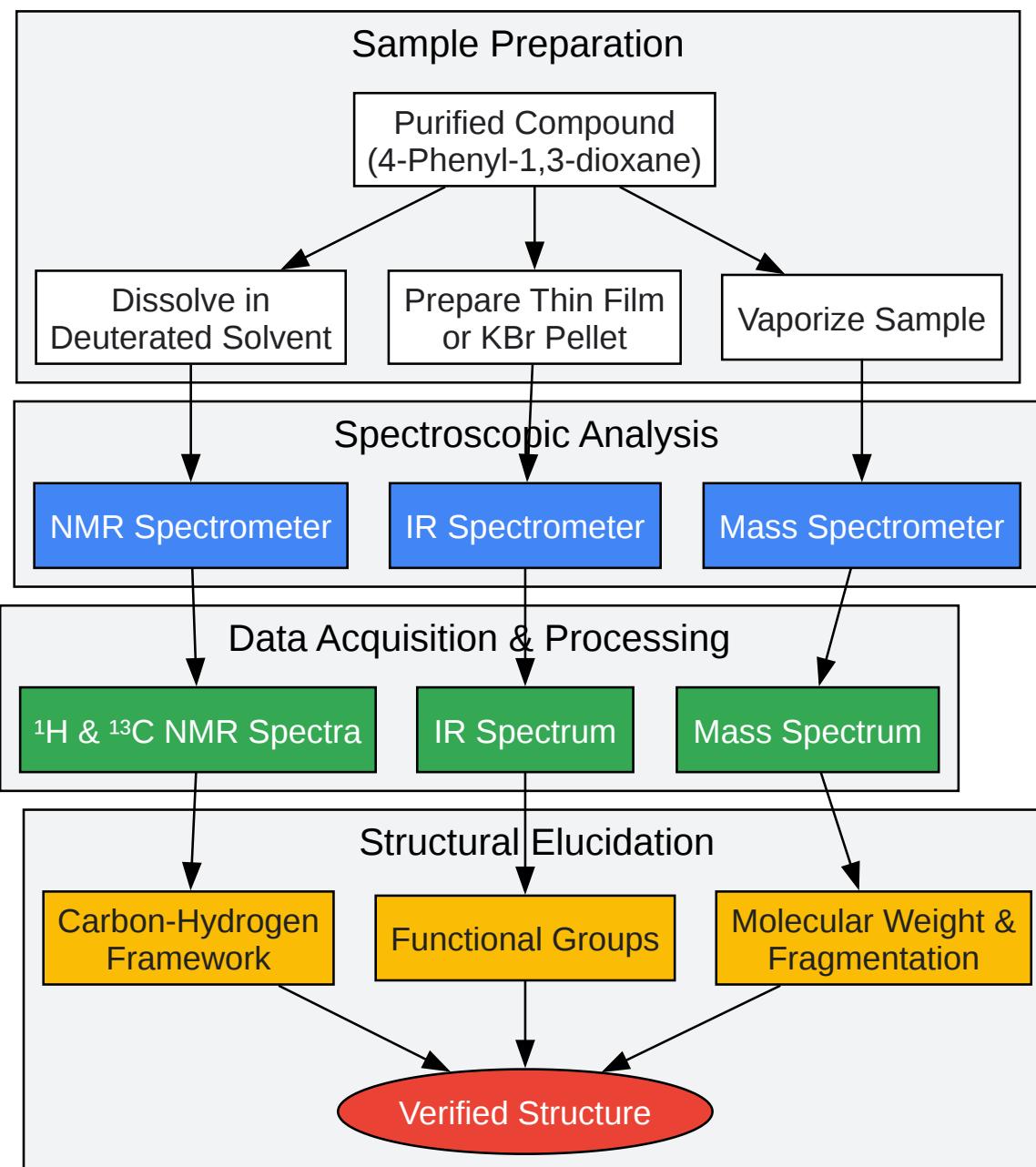
- Sample Preparation: Dissolve 5-10 mg of purified **4-Phenyl-1,3-dioxane** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).[\[8\]](#)
- Filtration: Filter the solution into a clean NMR tube to a height of approximately 4-5 cm.[\[8\]](#)
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[\[9\]](#)
- Data Acquisition: Place the NMR tube into the spectrometer. Acquire the ^1H NMR spectrum, followed by the ^{13}C NMR spectrum. For ^{13}C NMR, a larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.
- Sample Preparation: Dissolve a small amount of solid **4-Phenyl-1,3-dioxane** in a volatile solvent like methylene chloride.[\[10\]](#)
- Film Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[\[10\]](#)
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[\[10\]](#)
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and obtain the spectrum.[\[10\]](#) If the signal is too weak, add another drop of the solution and re-measure. If it is too strong, dilute the original solution and prepare a new film.[\[10\]](#)
- Sample Introduction: Introduce a small amount of the vaporized sample into the ion source of the mass spectrometer. This can be achieved by heating the sample or through a gas chromatograph inlet.[\[7\]](#)[\[11\]](#)
- Ionization: Bombard the sample molecules with a high-energy electron beam. This knocks an electron off the molecule to form a positively charged molecular ion ($[\text{M}]^+$).[\[7\]](#)[\[11\]](#)
- Fragmentation: The high energy of the electron beam often causes the molecular ion to break apart into smaller, charged fragments.[\[7\]](#)
- Acceleration and Deflection: The positively charged ions are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion.[\[11\]](#)

- Detection: A detector measures the abundance of ions at each m/z value, generating the mass spectrum.[11]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the structural elucidation of an organic compound using spectroscopic methods.

General Spectroscopic Analysis Workflow

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Caption: Workflow for structural analysis using NMR, IR, and MS.

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